2-Chloro-3,6-difluorophenol

Description

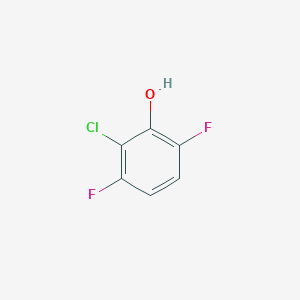

2-Chloro-3,6-difluorophenol (CAS 261762-50-9) is a halogenated phenolic compound with the molecular formula C₆H₃ClF₂O and a molecular weight of 164.54 g/mol. Its structure features a chlorine atom at the 2-position and fluorine atoms at the 3- and 6-positions on the aromatic ring (Figure 1). This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and biological activity. The compound is primarily utilized in biochemical research and as an intermediate in specialty chemical synthesis .

Safety Profile: Classified under acute toxicity (H302), skin irritation (H315), eye damage (H318), and respiratory irritation (H335) .

Properties

IUPAC Name |

2-chloro-3,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIZSAAJTPZUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378553 | |

| Record name | 2-Chloro-3,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-50-9 | |

| Record name | 2-Chloro-3,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-difluorophenol typically involves the halogenation of phenol derivatives. One common method is the chlorination and fluorination of phenol under controlled conditions. The reaction can be carried out using chlorine and fluorine gases or their respective compounds in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials such as phenol. The process includes halogenation reactions, purification steps, and quality control to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,6-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenolic group can be oxidized to quinones or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-3,6-difluorophenol serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for versatile chemical reactivity, making it a valuable building block in the development of pharmaceuticals and agrochemicals.

Reactions and Mechanisms

The compound can undergo various chemical reactions, including:

- Substitution Reactions : Chlorine and fluorine atoms can be substituted with other functional groups.

- Oxidation and Reduction Reactions : The phenolic group can be oxidized to form quinones or reduced to yield different derivatives.

- Coupling Reactions : It can participate in coupling reactions to synthesize biaryl compounds.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Cytotoxicity and Safety Profile

While exhibiting antimicrobial efficacy, the cytotoxicity of this compound has also been evaluated. In vitro studies reveal that at certain concentrations, it can induce cytotoxic effects in mammalian cell lines. This raises important considerations regarding its safety profile for potential therapeutic applications.

Medical Research

Drug Development Potential

Due to its unique chemical structure and biological activities, this compound is being explored as a candidate for drug development. Its ability to interact with biological targets through hydrogen bonding and halogen bonding enhances its potential as a lead compound in creating new antimicrobial agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties facilitate the development of formulations that require specific chemical interactions or stability under varying conditions.

| Compound Name | Antimicrobial Activity | Cytotoxicity Level | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against E. coli and S. aureus |

| 4-Chlorophenol | Moderate | High | Higher mutagenicity observed |

| 2,4-Dichlorophenol | Low | Moderate | Used in herbicides; lower efficacy |

Case Studies

- Antibacterial Efficacy Study : A comparative study highlighted that this compound exhibited superior antibacterial activity compared to other phenolic derivatives. It was particularly effective against resistant bacterial strains, suggesting its potential utility in developing new antibiotics.

- Toxicological Assessments : Investigations into the toxicological implications of exposure to this compound revealed that while some mutagenicity was observed, it was significantly lower than that of other chlorinated phenols like 4-chlorophenol. This suggests a potentially safer profile for use in various applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7)

- Formula : C₇H₆ClFO

- Substituents : Chlorine (2-position), fluorine (6-position), and methyl (3-position).

- Key Differences: The methyl group at position 3 introduces steric hindrance and electron-donating effects, reducing the acidity of the phenolic -OH group compared to 2-Chloro-3,6-difluorophenol. This compound is less polar, impacting solubility in aqueous media .

2-Chloro-3,5-difluoroanisole (CAS 18627-23-1)

- Formula : C₇H₅ClF₂O

- Substituents: Methoxy group replaces the phenolic -OH.

- Key Differences: The methoxy group enhances electron density on the ring, making the compound less reactive toward electrophilic substitution. It has a higher melting point (55–58°C) due to improved crystallinity compared to phenolic analogs .

3-Bromo-2,6-difluorophenol (CAS 221220-99-1)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Acidity (pKa) |

|---|---|---|---|---|

| This compound | 164.54 | Not reported | Not reported | ~8.1* |

| 2-Chloro-6-fluoro-3-methylphenol | 176.57 | Not reported | Not reported | ~9.2* |

| 2-Chloro-3,5-difluoroanisole | 178.56 | 55–58 | 158 (predicted) | N/A (non-acidic) |

| 3-Bromo-2,6-difluorophenol | 223.45 | Not reported | Not reported | ~7.8* |

*Estimated based on halogen electronegativity and substituent effects .

Toxicity and Environmental Impact

- This compound: Classified as acutely toxic (oral LD₅₀: 300–500 mg/kg in rats) with skin/eye irritation risks .

- Chlorophenols (General Class): Chronic exposure linked to hepatotoxicity and carcinogenicity, though fluorine substitution may reduce bioaccumulation compared to non-fluorinated analogs .

- 3-Bromo-2,6-difluorophenol: Expected higher ecotoxicity due to bromine’s persistence in aquatic environments .

Biological Activity

Overview

2-Chloro-3,6-difluorophenol (CDFP) is a halogenated phenolic compound characterized by the presence of chlorine and fluorine atoms on the benzene ring. Its unique molecular structure, represented by the formula , allows for diverse biological interactions, making it a subject of interest in various fields including medicinal chemistry, toxicology, and environmental science.

The biological activity of CDFP is primarily attributed to its ability to interact with biological targets through hydrogen bonding and halogen bonding. The phenolic group can form hydrogen bonds with proteins, enzymes, and receptors, while the halogen substituents can enhance binding affinity and specificity. These interactions can lead to a range of biological effects, including antimicrobial and antifungal activities.

Antimicrobial Properties

Research indicates that CDFP exhibits significant antimicrobial activity. For instance, studies have shown that it possesses potent antibacterial effects against various strains of bacteria, including Echerichia coli and Staphylococcus aureus . The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Cytotoxicity and Safety Profile

While CDFP shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated. In vitro studies have demonstrated that at certain concentrations, CDFP can induce cytotoxic effects in mammalian cell lines. This raises important considerations regarding its safety profile and potential therapeutic window .

Case Studies

- Antibacterial Efficacy : A study conducted on various phenolic compounds highlighted that CDFP exhibited superior antibacterial activity compared to other derivatives. It was particularly effective against resistant strains of bacteria, suggesting its potential utility in developing new antibiotics .

- Toxicological Assessments : Another investigation focused on the toxicological implications of CDFP exposure. The study utilized bacterial strains to assess mutagenic potential and found that while some mutagenicity was observed, it was significantly lower than that of other chlorinated phenols like 4-chlorophenol .

Comparative Analysis of Biological Activity

| Compound Name | Antimicrobial Activity | Cytotoxicity Level | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against E. coli and S. aureus |

| 4-Chlorophenol | Moderate | High | Higher mutagenicity observed |

| 2,4-Dichlorophenol | Low | Moderate | Used in herbicides; lower efficacy |

Future Directions

The ongoing research into CDFP's biological activity suggests several avenues for future exploration:

- Drug Development : Given its unique structure and biological properties, CDFP could serve as a lead compound in the development of new antimicrobial agents.

- Environmental Impact Studies : Investigating the environmental persistence and degradation pathways of CDFP will be crucial for assessing its ecological risk.

- Mechanistic Studies : Further studies are needed to elucidate the precise molecular mechanisms by which CDFP exerts its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.